molecular formula C13H10ClN3 B2384295 1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole CAS No. 30516-22-4

1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole

Cat. No.: B2384295
CAS No.: 30516-22-4
M. Wt: 243.69
InChI Key: XNNFKVSXEIKYER-UHFFFAOYSA-N
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Description

1,2,3-Triazoles are nitrogen-containing heterocyclic compounds that have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry . They are structurally versatile and have potential for diverse biological activities .


Synthesis Analysis

1,2,3-Triazoles can be synthesized using various methods. One popular approach is the “click chemistry” approach, which involves copper (I)-catalyzed cycloaddition between a terminal alkyne and organic azides . This method is notable for its simplicity and high yield .


Molecular Structure Analysis

The 1,2,3-triazole moiety has numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond .


Chemical Reactions Analysis

1,2,3-Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules . They can form diverse non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole–dipole bonds with various enzymes, proteins, and receptors .


Physical and Chemical Properties Analysis

The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C . In a solid state, it exists as a 1:1 mixture of 1H- and 2H-tautomers .

Scientific Research Applications

Crystal Structure Analysis

1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole, a regio-isomer, has been identified as a by-product in the synthesis of phenanthro[9,10-d]triazoles. The structural analysis of this compound provides valuable insights into the alkylation behaviors of triazoles, contributing to a deeper understanding of their chemical properties (Yasuda & Kimoto, 1998).

Anti-Proliferative Agents

Compounds incorporating the 1,2,3-triazole linkage, similar to this compound, have demonstrated potential as anti-proliferative agents. This includes a specific compound structure that exhibited significant growth inhibition in renal cancer cell lines (Sahay & Ghalsasi, 2017).

Corrosion Inhibition

1,2,3-Triazole derivatives, including compounds structurally related to this compound, have been synthesized for potential use as corrosion inhibitors for steel. These derivatives show promising results in protecting steel against acidic corrosion, indicating their utility in material science applications (Negrón-Silva et al., 2013).

Catalytic Oxidation and Hydrogenation

Triazole-based compounds, similar to this compound, have been used to create ruthenium(II) complexes. These complexes exhibit catalytic properties, particularly in oxidation and transfer hydrogenation reactions, showcasing their potential in catalytic processes and material synthesis (Saleem et al., 2013).

Optical Waveguide and Photophysical Properties

Derivatives of 2H-benzo[d][1,2,3]triazole exhibit unique self-assembly properties in the solid state, forming structures with potential optoelectronic applications. These compounds, related to this compound, demonstrate waveguide properties, making them relevant in the field of materials science and photonics (Torres et al., 2016).

Electrosynthesis Applications

Compounds structurally related to this compound have been synthesized via electrosynthesis, indicating potential for scalable and environmentally-friendly chemical production processes. This method emphasizes the utility of triazole compounds in synthetic chemistry (Wirtanen et al., 2020).

Mechanism of Action

Target of Action

The compound “1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole” belongs to the class of triazoles, which are known for their broad pharmacological applications . Triazoles are capable of interacting with a variety of enzymes and receptors , and they have been found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities . These enzymes play a crucial role in the hydrolysis of the neurotransmitter acetylcholine (ACh), which is involved in learning, memory, stress responses, and cognitive functioning .

Mode of Action

The 1,2,3-triazole ring interacts with the amino acids present in the active site of its target enzymes, AChE and BuChE . This interaction involves various types of bonds, such as electrostatic interaction, Pi- anion interaction, hydrogen bonding, and Van der Waals interaction . By inhibiting the activity of these enzymes, the compound increases the level of ACh, which can enhance cognitive functioning and temporarily lessen the symptoms of neurodegenerative diseases .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic system in the brain . By inhibiting AChE and BuChE, the compound prevents the hydrolysis of ACh, leading to an increase in the levels of this neurotransmitter . This can enhance signal transduction pathways involved in memory, motivation, behavioral adaptability, associative learning, sensory perception, and motor control .

Pharmacokinetics

They are also resistant to enzymatic degradation , which can enhance their bioavailability and therapeutic efficacy.

Result of Action

The inhibition of AChE and BuChE by the compound leads to an increase in the levels of ACh . This can enhance cognitive functioning and temporarily lessen the symptoms of neurodegenerative diseases . Additionally, triazoles and their derivatives have been found to exhibit a broad range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Action Environment

The action of “this compound” can be influenced by various environmental factors. For instance, the compound’s phosphorescence in solution has been found to show a strong dependence on dissolved oxygen . Furthermore, the compound’s stability and solubility can be affected by the pH of the environment . Triazoles are known for their stability in both acidic and basic conditions , suggesting that the compound’s action, efficacy, and stability would be relatively unaffected by changes in pH.

Safety and Hazards

According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-11-6-2-1-5-10(11)9-17-13-8-4-3-7-12(13)15-16-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNFKVSXEIKYER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324548
Record name 1-[(2-chlorophenyl)methyl]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647900
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

30516-22-4
Record name 1-[(2-chlorophenyl)methyl]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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